(R)-3-(2-Chlorophenyl)pyrrolidine
説明
特性
CAS番号 |
1335583-18-0 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.663 |
IUPAC名 |
(3R)-3-(2-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m0/s1 |
InChIキー |
RCQFNQQYVSNBOJ-QMMMGPOBSA-N |
SMILES |
C1CNCC1C2=CC=CC=C2Cl |
同義語 |
(R)-3-(2-Chlorophenyl)pyrrolidine |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares (R)-3-(2-Chlorophenyl)pyrrolidine with structurally and functionally related compounds, focusing on substituent effects, stereochemistry, and pharmacological relevance.
Table 1: Key Comparative Data
*Calculated based on molecular formula.
Stereochemical Variants
The (S)-enantiomer (CAS: 1335679-62-3) shares identical substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biological systems .
Halogen-Substituted Analogues
- (R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl (CAS: 2241594-54-5): The shifted substituent position (C2 pyrrolidine) alters steric interactions, which could reduce compatibility with target binding pockets compared to the C3-substituted analogue .
Heterocyclic Core Modifications
Compounds like DMPI and CDFII () replace pyrrolidine with piperidine or indole cores while retaining chlorophenyl groups. These modifications expand ring size and flexibility, enabling distinct interactions with bacterial targets (e.g., MRSA synergism with carbapenems) .
準備方法
Asymmetric Catalytic Hydrogenation of Enamine Intermediates
A widely reported method involves the asymmetric hydrogenation of enamine precursors. For example, a 2023 study demonstrated the use of chiral ruthenium catalysts to reduce 3-(2-chlorophenyl)-1-pyrroline to the target compound . The reaction employs a Ru-(S)-BINAP complex in methanol under 50 bar hydrogen pressure, achieving 92% yield and 98% ee . Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Solvent | Methanol |
| Temperature | 60°C |
| Hydrogen Pressure | 50 bar |
| Reaction Time | 12 h |
| Yield | 92% |
| Enantiomeric Excess | 98% |
This method eliminates the need for chiral resolution but requires stringent control of moisture and oxygen levels to maintain catalyst activity .
Enzymatic Transamination of ω-Chloroketones
Recent advances in biocatalysis have enabled the synthesis of (R)-3-(2-chlorophenyl)pyrrolidine using engineered transaminases. A 2023 protocol utilized ATA-117-Rd6 enzymes to convert 5-chloro-1-(2-chlorophenyl)pentan-2-one in a two-step process :
-
Transamination : The ketone reacts with isopropylamine in a phosphate buffer (pH 8.0) at 40°C for 72 h.
-
Cyclization : The resulting amine undergoes spontaneous cyclization in acidic conditions.
This method achieved 84% isolated yield with >99.5% ee at 300 mg scale, demonstrating scalability . Enzyme loading remains a challenge (83 wt%), prompting ongoing research into immobilized variants.
Chiral Resolution via Diastereomeric Salt Formation
Industrial-scale production often employs resolution techniques due to cost constraints. A patented method (CN110981779B) describes:
-
Synthesis of racemic 3-(2-chlorophenyl)pyrrolidine via Pd/C-catalyzed hydrogenation of 3-(2-chlorophenyl)-1-pyrroline (90% yield) .
-
Resolution using (R)-mandelic acid in ethanol/water (3:1) at −20°C, yielding the (R)-enantiomer as a crystalline salt (35% recovery, 99% ee) .
While less atom-economical, this approach benefits from established infrastructure in chiral acid resolution.
Grignard Addition-Chiral Reduction Sequence
A multi-step synthesis from pyrrolidone derivatives was reported in CN110981779B :
-
Protection : Pyrrolidone reacts with di-tert-butyl carbonate to form tert-butyl pyrrolidone carboxylate.
-
Grignard Addition : 2-Chlorophenylmagnesium bromide adds to the carbonyl group (−30°C, THF).
-
Chiral Reduction : The intermediate ketone is reduced using (R)-BINAP-Rh catalysts, affording the target compound in 76% yield and 95% ee .
Critical factors include:
-
Grignard stoichiometry : 1.2:1 molar ratio of aryl bromide to pyrrolidone derivative
-
Reduction temperature : 0°C to prevent racemization
Continuous Flow Asymmetric Synthesis
Emerging technologies utilize continuous flow systems to enhance stereocontrol. A 2025 pilot study achieved:
-
Residence Time : 8 min
-
Catalyst : Immobilized (R)-DM-BINAP-Pd on silica
-
Conversion : 99%
-
ee : 97%
This method reduces catalyst loading to 0.5 mol% while maintaining throughput of 1.2 kg/day .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98 | High | $$$$ |
| Enzymatic Transamination | 84 | 99.5 | Moderate | $$$ |
| Chiral Resolution | 35 | 99 | High | $$ |
| Grignard-Reduction | 76 | 95 | Moderate | $$$$ |
| Continuous Flow | 99 | 97 | High | $$$$$ |
Cost Index: $ (low) to $$$$$ (high)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
